N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClF3N3O2S and its molecular weight is 471.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Applications
- Antimicrobial Agents : Derivatives containing the morpholine moiety, including those related to the compound , have been synthesized and tested for antimicrobial activities. Some of these compounds have shown good to moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (Sahin et al., 2012).
- Antitumor Properties : Certain N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and demonstrated promising antitumor properties. These compounds were part of a study aiming at discovering new anticancer agents, showing the potential of similar compounds in cancer research (Horishny et al., 2020).
Cytotoxicity and DNA Damage Detection
- Cytotoxic Activity : A study evaluating the cytotoxic/antiproliferative activity of a synthetically prepared quinazoline derivative, related in structure to the compound of interest, demonstrated significant cytotoxic effects on human tumor cell lines. This highlights the compound's relevance in exploring potential anticancer drugs (Ovádeková et al., 2005).
Chemical Synthesis and Structure-Activity Relationship
- Synthesis and Activity Studies : Research on the synthesis and activity of compounds based on thiazole and thiazoline structures, including anti-inflammatory properties, provides insights into the structural requirements for biological activity. These studies contribute to understanding how modifications in chemical structures, similar to the compound , can influence biological effects (Lynch et al., 2006).
Corrosion Inhibition
- Corrosion Inhibitors : Benzimidazole derivatives, which share structural features with the compound of interest, have been evaluated for their effectiveness in inhibiting corrosion of steel in acidic environments. These studies show the potential of such compounds in industrial applications where corrosion resistance is crucial (Yadav et al., 2016).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S.ClH/c22-21(23,24)16-5-3-4-15(14-16)19(28)27(9-8-26-10-12-29-13-11-26)20-25-17-6-1-2-7-18(17)30-20;/h1-7,14H,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMNZUTNWUXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.